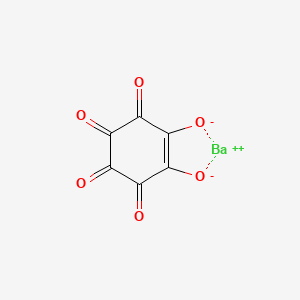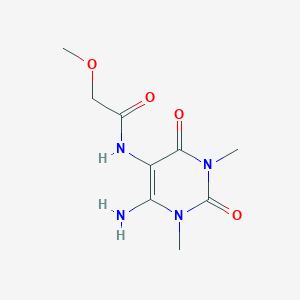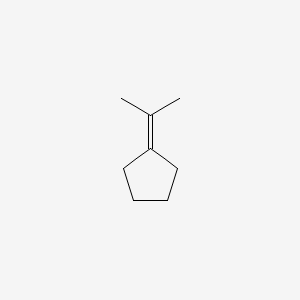
Cyclopentane, (1-methylethylidene)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopentane, (1-methylethylidene)-, also known by its IUPAC name propan-2-ylidenecyclopentane, is an organic compound with the molecular formula C8H14 and a molecular weight of 110.1968 g/mol . This compound is characterized by a cyclopentane ring substituted with an isopropylidene group, making it a unique structure in organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentane, (1-methylethylidene)- typically involves the reaction of cyclopentanone with isopropylmagnesium bromide in the presence of a suitable catalyst. The reaction proceeds through a Grignard reaction mechanism, where the isopropyl group is introduced to the cyclopentane ring .
Industrial Production Methods
Industrial production of Cyclopentane, (1-methylethylidene)- often involves large-scale Grignard reactions under controlled conditions to ensure high yield and purity. The reaction is typically carried out in an inert atmosphere to prevent oxidation and other side reactions .
化学反应分析
Types of Reactions
Cyclopentane, (1-methylethylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into saturated hydrocarbons.
Substitution: The compound can undergo substitution reactions, where the isopropylidene group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) under appropriate conditions.
Major Products
Oxidation: Produces ketones or alcohols.
Reduction: Produces saturated hydrocarbons.
Substitution: Produces various substituted cyclopentane derivatives.
科学研究应用
Cyclopentane, (1-methylethylidene)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Cyclopentane, (1-methylethylidene)- involves its interaction with molecular targets through various pathways. The compound can act as an antioxidant, inhibiting radical chain oxidation reactions. This is achieved by the compound’s ability to donate electrons or hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage .
相似化合物的比较
Similar Compounds
Cyclopentane: A simple cycloalkane with the formula C5H10.
Cyclohexane: A six-membered ring cycloalkane with the formula C6H12.
Isopropylcyclopentane: A cyclopentane ring substituted with an isopropyl group.
Uniqueness
Cyclopentane, (1-methylethylidene)- is unique due to its isopropylidene substitution, which imparts distinct chemical and physical properties compared to other cycloalkanes. This substitution affects the compound’s reactivity, making it a valuable intermediate in organic synthesis .
属性
IUPAC Name |
propan-2-ylidenecyclopentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14/c1-7(2)8-5-3-4-6-8/h3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYRLXGSAJWZRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1CCCC1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00227311 |
Source


|
| Record name | Cyclopentane, (1-methylethylidene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00227311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.20 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
765-83-3 |
Source


|
| Record name | Cyclopentane, (1-methylethylidene)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000765833 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentane, (1-methylethylidene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00227311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
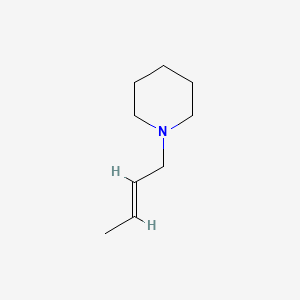
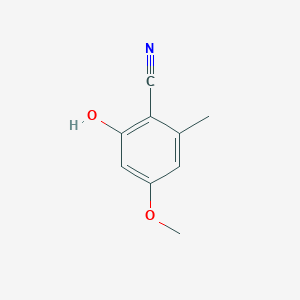
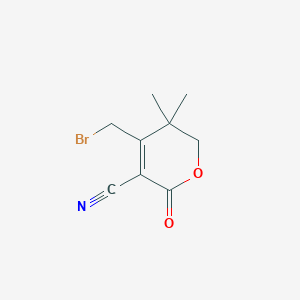
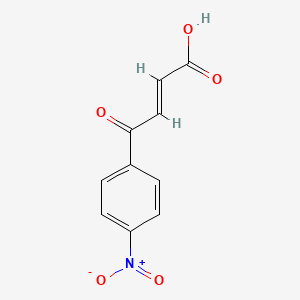
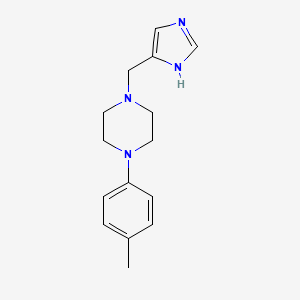
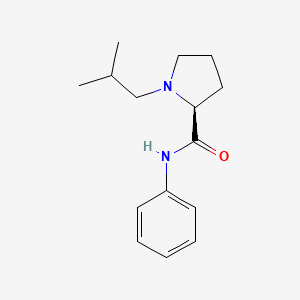
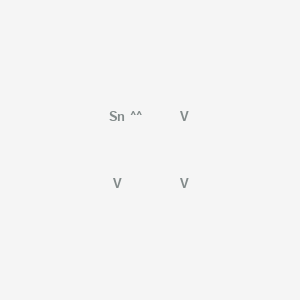
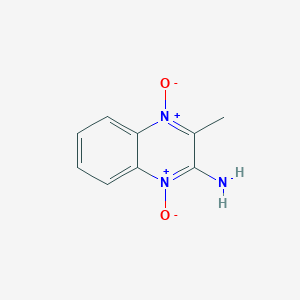
![5-[[4-[[[4-[[8-Amino-1-hydroxy-7-[(4-nitrophenyl)azo]-3,6-disulpho-2-naphthyl]azo]phenyl]amino]carbonyl]phenyl]azo]salicylic acid](/img/structure/B13811258.png)
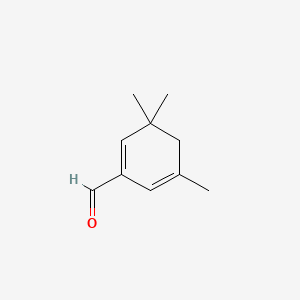
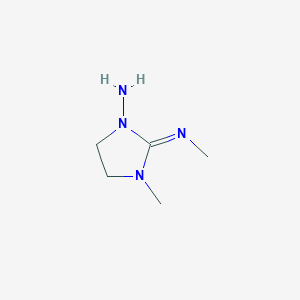
![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B13811270.png)
